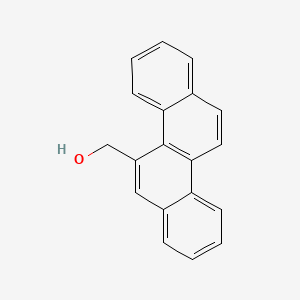

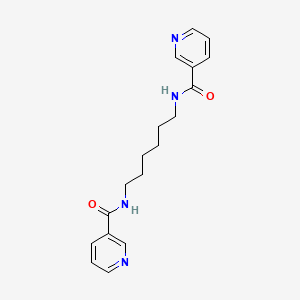

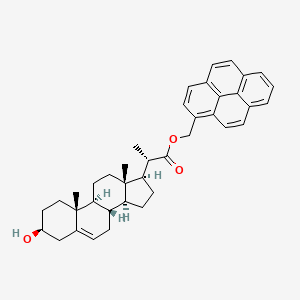

![molecular formula C7H8O2 B1214066 双环[2.2.1]庚烷-2,5-二酮 CAS No. 27943-47-1](/img/structure/B1214066.png)

双环[2.2.1]庚烷-2,5-二酮

描述

Synthesis Analysis

The synthesis of bicyclo[2.2.1]heptane-2,5-dione and its derivatives involves several methods. One approach includes the rapid tetramethylation of the enolates of bicyclo[2.2.1]heptane-2,5-dione to produce 3,3,6,6-tetramethyl derivatives in good yield. Further chemical transformations lead to the synthesis of dithione and thione derivatives through the treatment with P2S5 in xylene (Werstiuk, Guan-lin, & Yeroushalmi, 1992). Additionally, the enantiomerically pure derivatives have been prepared through a two-step sequence starting from bicyclo[2.2.1]hepta-2,5-dione, showcasing the compound's versatility in asymmetric synthesis (Berthon-Gelloz & Hayashi, 2006).

Molecular Structure Analysis

The molecular structure of bicyclo[2.2.1]heptane-2,5-dione has been elucidated through various spectroscopic methods. X-ray crystallography studies have provided insights into the compound's three-dimensional structure, revealing significant details about its bond lengths, angles, and overall molecular conformation (Faggiani, Lock, Werstiuk, & Yeroushalmi, 1982).

Chemical Reactions and Properties

Bicyclo[2.2.1]heptane-2,5-dione undergoes a range of chemical reactions, including facile methylation, enolization, and condensation reactions, demonstrating its reactivity and functional group compatibility. These reactions not only highlight the compound's chemical versatility but also its potential as a building block in organic synthesis (Dougherty, Blankespoor, & McGlynn, 1979).

Physical Properties Analysis

The physical properties of bicyclo[2.2.1]heptane-2,5-dione, including its melting point, boiling point, and solubility, are crucial for its handling and use in various chemical reactions. These properties are influenced by the compound's bicyclic structure and the presence of the dione moiety, affecting its reactivity and application in organic synthesis.

Chemical Properties Analysis

The chemical properties of bicyclo[2.2.1]heptane-2,5-dione, such as its acidity, reactivity towards nucleophiles, and electrophiles, are central to its application in organic chemistry. Its enolate form exhibits enhanced acidity, facilitating rapid methylation and further chemical transformations, which are pivotal in synthesizing a wide array of organic compounds (Werstiuk et al., 1992).

科学研究应用

有机合成

双环[2.2.1]庚烷-2,5-二酮是一种用途广泛的有机合成中间体。其刚性的双环结构可用于构建具有高立体化学控制的复杂分子。 例如,它可以进行各种有机反应,如狄尔斯-阿尔德反应,合成新型有机化合物 .

前列腺素合成

该化合物是前列腺素合成中的中间体,前列腺素是类似激素的物质,在多种生理功能中发挥作用。 它在合成前列腺素中的应用突出了其在生物化学研究和药物应用中的重要性 .

光谱学

该化合物在核磁共振光谱中具有独特的化学位移,使其成为分析脂环族化合物立体化学的有用工具。 它有助于了解类似结构的构象方面 .

安全和危害

作用机制

Target of Action

Bicyclo[2.2.1]heptane-2,5-dione is a complex compound with a unique structure. It’s known that similar compounds have been used as chiral diene ligands to enable asymmetric transformations , suggesting that it may interact with various enzymes or receptors to exert its effects.

Mode of Action

The exact mode of action of Bicyclo[22It’s known that the compound can participate in organocatalytic formal [4 + 2] cycloaddition reactions . This reaction allows for the rapid synthesis of a wide range of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild and operationally simple conditions . The resulting products are highly enantioselective, indicating that the compound may interact with its targets in a stereo-specific manner .

Biochemical Pathways

Given its potential role in asymmetric transformations , it’s plausible that it may influence various metabolic and signaling pathways within the cell

Result of Action

The molecular and cellular effects of Bicyclo[22Its potential role in enabling asymmetric transformations suggests that it may have significant impacts on cellular processes

Action Environment

It’s known that the compound’s reactivity can be influenced by factors such as temperature and pressure

属性

IUPAC Name |

bicyclo[2.2.1]heptane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2/c8-6-2-4-1-5(6)3-7(4)9/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVFBNLMXCXFOET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(=O)C1CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00950632 | |

| Record name | Bicyclo[2.2.1]heptane-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00950632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27943-47-1 | |

| Record name | Bicyclo(2.2.1)heptane-2,5-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027943471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Norbornanedione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119479 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicyclo[2.2.1]heptane-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00950632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

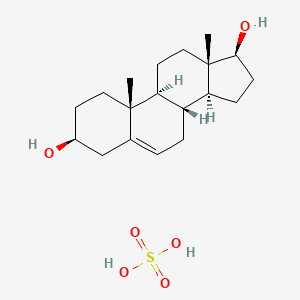

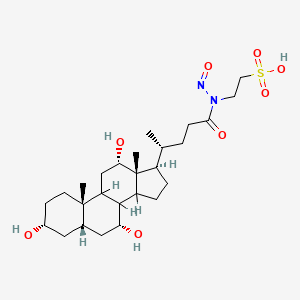

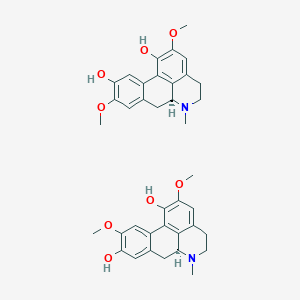

![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-(2-hydroxyphenyl)prop-2-enoate](/img/structure/B1213996.png)

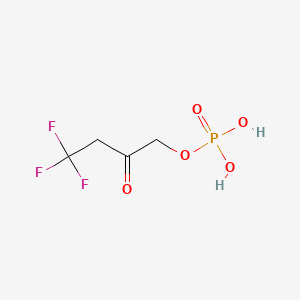

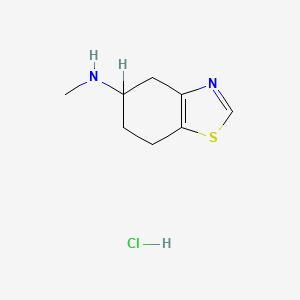

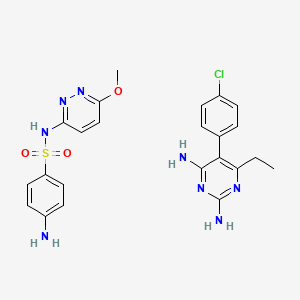

![7-(2-Oxo-2-phenylethyl)-6-phenyl-3,5,6,7-tetrahydro-2h-imidazo[2,1-b][1,3]thiazol-4-ium bromide](/img/structure/B1214007.png)